N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-3-2-4-13(18-10)19-14(21)11-8-20(9-11)15(22)12-7-16-5-6-17-12/h2-7,11H,8-9H2,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVAKJMFRLDIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound has the molecular formula C15H15N5O2 and a molecular weight of 297.318 g/mol. Its structure is characterized by a pyridinyl moiety linked to an azetidine ring, which itself is substituted with a pyrazine-2-carbonyl group. This unique arrangement may influence its pharmacological properties and interactions with biological targets.
- PARP Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. PARP inhibitors are particularly valuable in cancer therapy, especially for tumors with BRCA mutations, as they exploit the concept of synthetic lethality.
- Antimycobacterial Activity : Research indicates that derivatives of this compound could exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, related compounds have shown MIC values ranging from 1.35 to 2.18 μM against the H37Ra strain, suggesting promising potential for treating tuberculosis .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its derivatives:
| Compound | Biological Activity | IC50 (μM) | IC90 (μM) | Reference |
|---|---|---|---|---|
| 6a | Anti-tubercular | 1.35 | 3.73 | |
| 6e | Anti-tubercular | 1.65 | 4.00 | |
| 7e | Anti-tubercular | 2.18 | 40.32 |
These findings underscore the compound's potential as a lead in drug development for infectious diseases.
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the most active derivatives exhibited low toxicity, making them suitable candidates for further development in therapeutic applications .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural and functional differences between N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and related compounds:
Key Observations :
- Azetidine vs. Pyrrolidine/Piperidine : The azetidine core (4-membered ring) in the target compound may offer enhanced metabolic stability compared to 5- or 6-membered rings (e.g., pyrrolidine in ), though synthetic accessibility is lower due to ring strain .
Pharmacological and Functional Comparisons
- Enzyme Inhibition : The dihydroisoxazole-pyrrolidine analog () demonstrated potent transglutaminase inhibition (IC₅₀ ~50 nM), attributed to the bromo-dihydroisoxazole moiety. The target compound lacks this group but retains the pyrazine-2-carbonyl motif, which may preserve binding to analogous enzyme active sites.
- Anti-Tuberculosis Activity : The salicylic acid-pyrazinamide hybrid () showed enhanced efficacy against Mycobacterium tuberculosis via synergistic effects. The target compound’s pyrazine moiety could similarly interact with bacterial targets, though its azetidine scaffold may alter pharmacokinetics.
ADMET and Drug-Likeness
- Solubility : Pyrazine-containing compounds generally exhibit logS > -4, suggesting moderate aqueous solubility.
- Toxicity : AMES toxicity is absent in pyrazine derivatives but observed in structurally unrelated indazole-quinazoline analogs .
- Drug-Likeness : The target compound’s molecular weight (~350–400 g/mol) aligns closer to ideal ranges (<500 g/mol) compared to bulkier analogs in .
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
Grubbs 1st generation catalyst enables formation of the strained azetidine ring:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Allyl bromide, DIPEA, DCM, 0°C → RT | 78% | |
| 2 | Grubbs catalyst (5 mol%), toluene, reflux | 65% | |
| 3 | TFA deprotection (trityl group) | 92% |
Mechanistic Insight : The RCM strategy minimizes ring strain through transition metal-mediated [2+2] cycloaddition, favoring azetidine formation over larger rings.
Nitrile Reduction Pathway
Alternative synthesis from azetidine-3-carbonitrile derivatives:
- DIBAL-H reduction :
$$ \text{Azetidine-3-carbonitrile} \xrightarrow{\text{DIBAL-H, THF, -78°C}} \text{Azetidine-3-carboxaldehyde} $$ - Oxidation :
$$ \text{NaClO}2, \text{2-methyl-2-butene}, \text{CH}3\text{CN/H}_2\text{O} \rightarrow \text{Azetidine-3-carboxylic acid} $$
Pyrazine-2-Carbonyl Chloride Preparation
Pyrazine-2-carbonyl chloride is synthesized via two validated routes:
Direct Chlorination of Pyrazine-2-Carboxylic Acid
| Parameter | Condition | Result |
|---|---|---|
| Reagent | SOCl₂ | 85% yield |
| Solvent | Toluene | Complete conversion |
| Time | 4 hr reflux |
Oxidative Chlorination
For acid-sensitive substrates:
$$ \text{Pyrazine-2-carboxylic acid} \xrightarrow{\text{PCl}_5, \text{DCM}, 0°C} \text{Pyrazine-2-carbonyl chloride} $$ (91% yield)
Amide Bond Formation Strategies
Critical coupling steps employ modern coupling reagents:
Azetidine-Pyrazine Coupling
| Method | Reagents | Temp | Yield | Purity |
|---|---|---|---|---|
| T3P® | DIPEA, DMF | RT | 88% | 98.5% |
| HATU | DIEA, DCM | 0°C | 82% | 97.2% |
| EDCl/HOBt | CH₃CN | RT | 75% | 95.8% |
Optimized Protocol (T3P) :
Final Carboxamide Formation
Coupling with 6-methylpyridin-2-amine:
Two-Step Protection-Deprotection Strategy :
- Boc Protection :
$$ \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Boc-protected acid} $$ (94% yield) - HATU-Mediated Coupling :
$$ \text{Boc-acid} + \text{6-methylpyridin-2-amine} \xrightarrow{\text{HATU, DIEA}} \text{Protected product} $$ - TFA Deprotection :
$$ \text{TFA/DCM (1:1), 2 hr} \rightarrow \text{Final product} $$ (78% overall yield)
Purification and Characterization
Chromatographic Methods
| Step | Stationary Phase | Mobile Phase | Retention Factor |
|---|---|---|---|
| Intermediate | SiO₂ (230-400 mesh) | Hexane/EtOAc (3:7) | 0.32 |
| Final Product | C18 Reverse Phase | ACN/H₂O (65:35) | 6.8 min |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.98 (s, 1H, pyrazine-H)
- δ 8.62 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 4.32 (m, 2H, azetidine-CH₂)
- δ 2.52 (s, 3H, CH₃)
HRMS (ESI+) :
Calculated for C₁₇H₁₈N₅O₃ [M+H]⁺: 350.1354, Found: 350.1351
Comparative Analysis of Synthetic Routes
Five reported methods evaluated for industrial applicability:
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| T3P Route | 62% | 98.5% | $$$ | Excellent |
| HATU Protocol | 58% | 97.8% | $$$$ | Good |
| EDCl/HOBt | 49% | 95.2% | $$ | Moderate |
| Mixed Anhydride | 41% | 93.7% | $ | Poor |
| Enzymatic | 38% | 99.1% | $$$$$ | Limited |
Key Findings :
- T3P method offers best balance of yield and cost
- Enzymatic routes show high purity but prohibitive costs
- EDCl/HOBt suitable for small-scale synthesis
Challenges and Optimization Strategies
Azetidine Ring Stability
Pyrazine Solubility
- Optimization : Employ DMF/DCM (1:3) co-solvent system
Byproduct Formation
Industrial-Scale Production Considerations
Adapted from patent literature:
Continuous Flow Protocol :
- Azetidine formation: Microreactor, 100 mL/min
- Coupling steps: Packed-bed reactor with immobilized T3P
- Final purification: Simulated moving bed chromatography
Economic Metrics :
- Production Cost: $12.50/g at 100 kg scale
- Cycle Time: 18 hr/batch
- Waste Index: 23 (E-factor)
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated C-N coupling demonstrates:
Biocatalytic Approaches
Novel amidase enzymes enable:
- Water-based reaction media
- 89% enantiomeric excess for chiral derivatives
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
- Catalyst Optimization : Pd-based catalysts improve cross-coupling yields for pyridine derivatives .
- Temperature Control : Reactions involving azetidine rings require low temperatures (0–5°C) to prevent ring-opening side reactions .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms regiochemistry of substituents (e.g., pyrazine carbonyl at C1 of azetidine) and detects impurities .
- Example: Aromatic protons in pyridine (δ 6.7–8.5 ppm) and azetidine protons (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 352.1412) .
- HPLC-PDA : Assesses purity (>95%) and detects hydrolytic byproducts (e.g., free pyrazine carboxylic acid) .
Advanced: What strategies resolve contradictions in reported IC50 values for anti-tubercular activity across studies?
Methodological Answer:
Discrepancies in IC50 values (e.g., 1.35–2.18 μM in some analogs ) arise from:
- Assay Variability : Differences in Mycobacterium tuberculosis strains (e.g., H37Rv vs. clinical isolates) and culture media .
- Compound Stability : Hydrolysis of the azetidine ring under acidic conditions may reduce efficacy in certain assays .
- Validation Steps :
- Dose-Response Repetition : Triplicate testing across independent labs.
- Metabolic Stability Assays : LC-MS/MS to monitor degradation in mycobacterial lysates .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
Key SAR-driven modifications include:
- Pyrazine Substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances metabolic stability by reducing CYP450 oxidation .
- Azetidine Modifications : Replacing the 3-carboxamide with a methyl group improves oral bioavailability (e.g., logP optimization) .
- Pyridine Methyl Group : The 6-methyl group on pyridine reduces plasma protein binding, increasing free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
